{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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Overview
Description
The compound “{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” is a unique chemical with the linear formula C19H18N6O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The compound has a molecular weight of 394.458 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 394.458 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Pharmaceutical Research: Antiviral and Antimicrobial Properties
The triazole ring in CBMicro_044417 is known for its antiviral and antimicrobial activities. This compound could be pivotal in the development of new medications targeting resistant strains of bacteria and viruses. The presence of the allyl group may enhance these properties, making it a potential candidate for drug synthesis and design .
Neuroprotective Agent Development
CBMicro_044417 has shown promise as a neuroprotective agent. Its structure is conducive to preventing the aggregation of proteins like alpha-synuclein, which is implicated in Parkinson’s disease. This suggests that derivatives of this compound could be optimized for treating neurodegenerative disorders .
Cancer Therapy: Selectivity Against Cancer Cell Lines
The compound’s ability to differentiate between cancerous and non-cancerous cells makes it a valuable asset in oncology research. It could lead to the development of targeted cancer therapies with minimal side effects, as it exhibits proper selectivity against cancer cell lines .
Material Science: Metal–Organic Frameworks (MOFs)
In material science, CBMicro_044417 can be used to construct metal–organic frameworks (MOFs). These structures have applications in gas storage, separation technologies, and catalysis due to their porosity and customizable structures .
Analytical Chemistry: Crystal Structure Analysis
The crystal structure of CBMicro_044417 has been determined, which aids in understanding its chemical behavior and reactivity. This information is crucial for analytical chemists who are developing new methods for substance identification and quantification .
Safety and Hazards
properties
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-2-7-16-11(9-3-5-13-6-4-9)14-15-12(16)19-8-10(17)18/h2-6H,1,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVGRTRXDCWQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141717 |
Source
|
Record name | 2-[[4-(2-Propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18378-69-3 |
Source
|
Record name | 2-[[4-(2-Propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18378-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-(2-Propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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